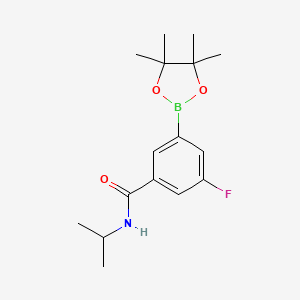

3-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

This compound (PN-1782) is a fluorinated benzamide derivative bearing a tetramethyl-1,3,2-dioxaborolane (boronate ester) group at the 5-position of the aromatic ring. Key features include:

- Structure: A benzamide scaffold with a 3-fluoro substituent and an N-isopropyl group.

- Molecular Weight: Calculated as 321.19 g/mol (based on C₁₆H₂₂BFNO₃).

- Purity: 95% (as per commercial sourcing data) .

- Applications: Likely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-fluoro-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)11-7-12(9-13(18)8-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFWPPZUEVIRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways. The incorporation of the dioxaborolane moiety enhances the compound's ability to target certain enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research indicates that compounds similar to 3-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

The dioxaborolane group in this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength. The application of this compound in creating polymeric materials is being explored for use in coatings, adhesives, and structural materials .

Fluorescent Materials

Research has indicated that incorporating fluorinated compounds into polymer matrices can enhance their optical properties. This compound can potentially serve as a precursor for fluorescent materials used in sensors and imaging applications due to its ability to emit fluorescence when excited by specific wavelengths of light .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The dioxaborolane moiety is known for its utility in cross-coupling reactions, such as Suzuki-Miyaura reactions. This compound can act as a boron-containing reagent that facilitates the formation of carbon-carbon bonds between aryl and vinyl halides with various nucleophiles . This property is particularly valuable in synthesizing complex organic molecules.

Functionalization of Aromatic Compounds

This compound can also be employed for the functionalization of aromatic systems. Its reactivity allows for the introduction of various functional groups onto aromatic rings, which is crucial for developing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Fluoro vs. 3-Fluoro Derivatives

- 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide :

- Key Difference : Fluorine at the 2-position instead of 3.

- Impact :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the boronate ester for coupling, but positional differences alter electronic distribution across the aromatic ring.

Substituent Variants: Chloro, Nitro, and Trifluoromethyl Groups

a) N-Benzyl-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Chloro substituent at 2-position; N-benzyl group.

- Molecular Weight : 371.68 g/mol.

- Comparison :

- Reactivity : Chlorine’s weaker electron-withdrawing effect vs. fluorine may reduce boronate activation, requiring harsher coupling conditions.

- Applications : N-Benzyl groups are common in drug intermediates, suggesting this derivative’s utility in medicinal chemistry.

b) 3-Nitro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Nitro group at 3-position; N-phenyl substituent.

- Applications : Primarily for industrial research due to the nitro group’s strong electron-withdrawing nature, which enhances boronate reactivity but may limit biological compatibility.

c) Agrochemical Fluorinated Analogs

- Example : 5-(3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-chloro-N-cyclopropylbenzamide.

- Comparison : The trifluoromethyl and difluoro groups enhance hydrophobicity and resistance to enzymatic degradation, making such analogs more suited for crop protection than the target compound.

Data Table: Structural and Functional Comparison

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : The 3-fluoro group activates the boronate ester for coupling while the isopropyl group minimizes steric interference, enabling efficient biaryl synthesis .

- 3-Nitro Analog : The nitro group’s strong electron-withdrawing effect accelerates coupling but may necessitate controlled conditions to avoid side reactions .

Biological Activity

3-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 307.17 g/mol

- CAS Number : Not specified

- Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom and the dioxaborolane moiety suggests potential interactions with enzymes or receptors involved in various signaling pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that mediate cellular responses to hormones or neurotransmitters.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on available literature:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibits tumor cell proliferation | |

| Anti-inflammatory Properties | Reduces inflammation markers | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound. Studies indicate that modifications in the dioxaborolane structure can enhance solubility and stability, leading to improved efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.